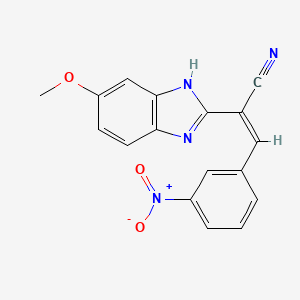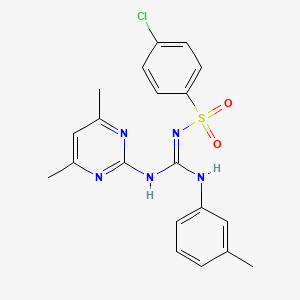
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzimidazole and nitrophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzimidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of methoxybenzoquinone and nitrophenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
科学的研究の応用
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: has been investigated for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Studied for its antimicrobial properties against various bacterial and fungal strains.
Chemical Biology: Used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as:
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy and nitro groups, which may result in different biological activities.
(Z)-2-(6-chloro-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: The presence of a chloro group instead of a methoxy group may alter its chemical reactivity and biological properties.
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: The position of the nitro group on the phenyl ring can influence the compound’s overall activity and selectivity.
The unique combination of the methoxy and nitrophenyl groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-24-14-5-6-15-16(9-14)20-17(19-15)12(10-18)7-11-3-2-4-13(8-11)21(22)23/h2-9H,1H3,(H,19,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJRZMLHFZJIEA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)
![3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![3-(2-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5310429.png)
![1-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5310430.png)
![(4aS*,8aR*)-6-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5310432.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-fluoroisonicotinamide](/img/structure/B5310437.png)
![5-{[(4Z)-1-(4-Chlorophenyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B5310443.png)
![6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5310447.png)

![N~2~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5310467.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B5310492.png)
![(4-methoxy-2-methylphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5310493.png)
